2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate-d10

CAS No.:

Cat. No.: VC16677456

Molecular Formula: C16H23NO5

Molecular Weight: 319.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H23NO5 |

|---|---|

| Molecular Weight | 319.42 g/mol |

| IUPAC Name | [4-tert-butyl-2-deuterio-6-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-nitrophenyl] methyl carbonate |

| Standard InChI | InChI=1S/C16H23NO5/c1-15(2,3)10-8-11(16(4,5)6)13(22-14(18)21-7)9-12(10)17(19)20/h8-9H,1-7H3/i4D3,5D3,6D3,9D |

| Standard InChI Key | QBDLLAFFRJOLHZ-RUYWXRBOSA-N |

| Isomeric SMILES | [2H]C1=C(C(=CC(=C1OC(=O)OC)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C(C)(C)C)[N+](=O)[O-] |

| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])OC(=O)OC)C(C)(C)C |

Introduction

Chemical Identity and Structural Features

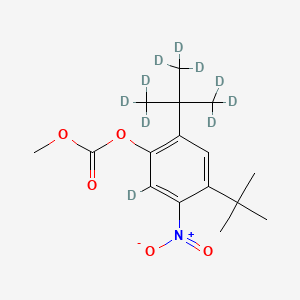

2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate-d10 is a deuterium-enriched analog of the parent compound 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate (CAS: 873055-55-1). Its molecular formula is C₁₆H₁₃D₁₀NO₅, with a molecular weight of 319.42 g/mol . The structure comprises:

-

Aromatic core: A phenyl ring substituted with two tert-butyl groups at positions 2 and 4, a nitro group at position 5, and a methyl carbonate ester at position 1.

-

Deuterium substitution: Ten hydrogen atoms are replaced with deuterium, likely distributed across the methyl carbonate group and tert-butyl substituents to enhance isotopic labeling for analytical applications .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃D₁₀NO₅ |

| Molecular Weight | 319.42 g/mol |

| IUPAC Name | [4-tert-butyl-2-deuterio-6-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-nitrophenyl] methyl carbonate |

| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1N+[O-])OC(=O)OC)C(C)(C)C |

The isotopic labeling directs its utility in tracing metabolic pathways and spectroscopic studies .

Research Applications

Analytical Chemistry

-

Mass spectrometry: Serves as an internal standard for quantifying non-deuterated analogs in biological matrices, leveraging distinct mass-to-charge ratios .

-

NMR spectroscopy: Deuterium’s nuclear spin properties (I=1) enable advanced structural elucidation techniques, such as deuterium labeling experiments .

Pharmaceutical Development

-

Metabolic tracing: Tracks drug metabolism pathways in preclinical studies, with the carbonate ester acting a hydrolyzable prodrug moiety.

-

Isotope effect studies: Investigates kinetic isotope effects (KIE) on enzyme-mediated hydrolysis rates compared to non-deuterated counterparts .

Stability and Degradation

Thermal Stability

Decomposition initiates above 200°C, releasing CO₂ and regenerating 2,4-di-tert-butyl-5-nitrophenol-d10 as the primary degradation product.

Oxidative Stability

The nitro group’s electron-withdrawing effect and tert-butyl steric hindrance confer resistance to autoxidation, ensuring a shelf life >24 months at 2–8°C .

Table 2: Stability Profile

| Condition | Outcome |

|---|---|

| Thermal (>200°C) | Decomposition to phenol-d10 + CO₂ |

| Oxidative (O₂) | No significant degradation over 24 mos |

| Hydrolytic (H₂O) | Slow ester hydrolysis at pH 7-9 |

Supplier Landscape and Availability

Global suppliers (Table 3) emphasize small-scale synthesis for research, with prices reflecting deuterium enrichment costs .

| Supplier | Location | Purity | Price (100 mg) |

|---|---|---|---|

| VulcanChem | Global | >98% | $2,353.00 |

| CymitQuimica | Spain | >95% | €2,353.00 |

| Dayang Chem | China | >97% | $1,850.00 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume